![molecular formula C16H16FNO6S B13353079 Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]- CAS No. 31185-42-9](/img/structure/B13353079.png)
Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C16H16FNO6S. This compound is characterized by the presence of a nitrophenoxy group, a butoxy linker, and a benzene sulfonyl fluoride moiety. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride typically involves a multi-step process. One common method includes the reaction of 3-nitrophenol with 1,4-dibromobutane to form 4-(3-nitrophenoxy)butane. This intermediate is then reacted with benzene-1-sulfonyl fluoride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenoxy group can undergo oxidation to form corresponding quinones.
Common Reagents and Conditions
Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Commonly carried out using hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Often involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Aminophenoxy derivatives: Formed from the reduction of the nitro group.
Quinones: Resulting from the oxidation of the phenoxy group.
Substituted sulfonamides: Produced through nucleophilic substitution reactions.
Scientific Research Applications
4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound can also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl chloride
- 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl bromide
- 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl iodide
Uniqueness
4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide analogs. The fluoride group is more stable and less reactive, making it suitable for applications where controlled reactivity is desired.
Properties
CAS No. |
31185-42-9 |
|---|---|
Molecular Formula |
C16H16FNO6S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-[4-(3-nitrophenoxy)butoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H16FNO6S/c17-25(21,22)16-8-6-14(7-9-16)23-10-1-2-11-24-15-5-3-4-13(12-15)18(19)20/h3-9,12H,1-2,10-11H2 |
InChI Key |
SNUUVWABKPKPMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


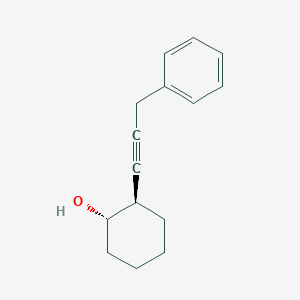
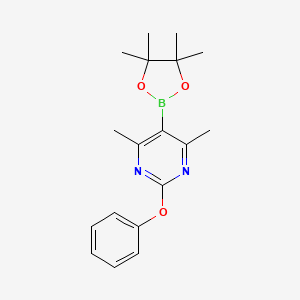
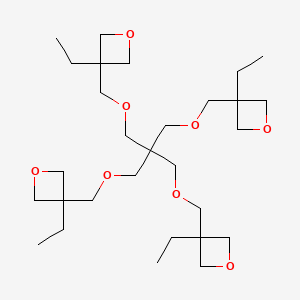
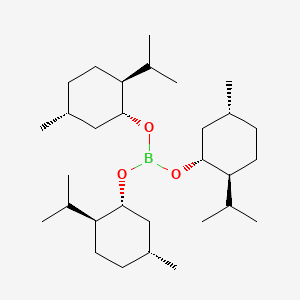
![6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate](/img/structure/B13353049.png)
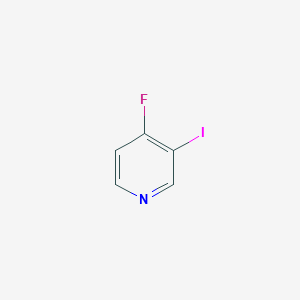
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353055.png)

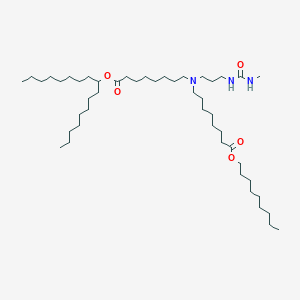
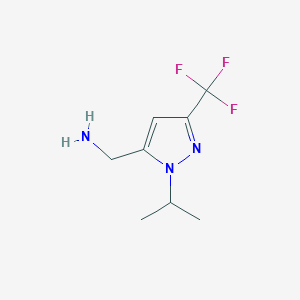
![2-(2-(2-Chloro-3-(2-(1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353076.png)
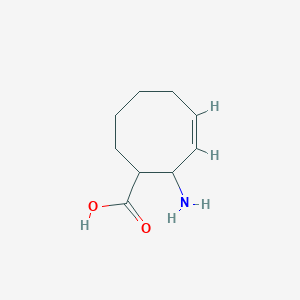
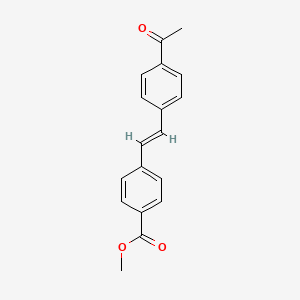
![3-[(Ethylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353091.png)
